Product packaging for isopropylacetate(Cat. No.:)

isopropylacetate

Cat. No.: B1230618
M. Wt: 101.12 g/mol
InChI Key: GWYFCOCPABKNJV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance in Organic Synthesis and Industrial Chemistry

In the realm of organic synthesis, isopropyl acetate (B1210297) serves as a valuable solvent for a multitude of chemical reactions. solubilityofthings.comchemconnections.org Its moderate polarity and ability to dissolve a wide array of organic compounds make it an effective medium for various synthetic transformations. solubilityofthings.com It is miscible with most common organic solvents and is slightly soluble in water. wikipedia.org This solubility profile makes it a versatile choice in diverse chemical environments. solubilityofthings.com

Industrially, isopropyl acetate is a key component in the formulation of paints, coatings, lacquers, and printing inks. servochem.comtopfinechem.com Its moderate evaporation rate is ideal for applications requiring quick drying times. solubilityofthings.com Furthermore, it acts as a solvent in the production of adhesives and sealants. servochem.com The compound is also utilized as an extraction solvent in the pharmaceutical industry and as a component in fragrances and flavorings due to its pleasant, fruity scent. solubilityofthings.comtopfinechem.comtaylorandfrancis.com

Historical Perspectives on Isopropyl Acetate Production and Applications

The primary method for producing isopropyl acetate is through the direct esterification of acetic acid with isopropanol (B130326), typically in the presence of an acid catalyst like sulfuric acid. topfinechem.comslideshare.net Another method involves the reaction of acetic acid with propylene (B89431). google.com Historically, the process involved reacting commercial isopropyl alcohol, which might contain water and other impurities, with an excess of glacial acetic acid in a still. google.com The distillation process was carefully controlled to optimize the yield of the ester. google.com

The applications of isopropyl acetate have expanded over time. Initially recognized for its solvent properties for cellulose (B213188), plastics, oils, and fats, its use has broadened to include being a component in printing inks and perfumes. wikipedia.org It has also been used as a dehydrating agent and an extractant in the production of pharmaceuticals. topfinechem.comtaylorandfrancis.com

Current Research Frontiers and Emerging Trends for Isopropyl Acetate

Current research is actively exploring more sustainable and efficient methods for synthesizing isopropyl acetate. One promising area is the use of biocatalysts, such as immobilized lipases, for the enzymatic synthesis of the ester. slideshare.netresearchgate.net This method offers advantages like mild reaction conditions and high selectivity. slideshare.net Studies are investigating the optimization of various parameters, including substrate molar ratios, biocatalyst concentration, and reaction temperature, to maximize yield. researchgate.net

Another frontier is the development of advanced reaction-separation processes, like reactive distillation, to improve production efficiency. slideshare.netdntb.gov.ua Research is also being conducted on the kinetics of the esterification reaction to create more accurate models for industrial applications. dntb.gov.uaresearchgate.nettandfonline.com

A significant emerging trend is the increasing demand for environmentally friendly or "green" solvents. Isopropyl acetate is considered a more eco-friendly alternative to some traditional solvents due to its relatively low toxicity and environmental impact. imarcgroup.comtheinsightpartners.com This is driving its adoption in various industries, including high-grade and environmentally friendly inks. topfinechem.com The development of bio-based isopropyl acetate is also gaining traction as part of the broader shift towards sustainable chemical manufacturing. marketresearchfuture.com Furthermore, its use as an extraction solvent in the food and pharmaceutical industries continues to be an area of active research and development. fao.orggoogle.com

Detailed Research Findings

Recent studies have provided valuable insights into the synthesis and application of isopropyl acetate. For example, research on the enzymatic synthesis using immobilized Bacillus cereus lipase (B570770) demonstrated the potential for producing high yields of isopropyl acetate under optimized conditions. researchgate.net Another study focused on the kinetics of isopropyl acetate synthesis from acetic acid and propylene, developing a pseudo-homogeneous kinetic model to aid in industrial process design. researchgate.net

Research FocusKey FindingsReference
Enzymatic Synthesis Optimized conditions for ester synthesis using immobilized lipase were identified, achieving a significant yield of isopropyl acetate. researchgate.net
Kinetic Modeling A kinetic model was developed for the synthesis from acetic acid and propylene, providing a basis for industrial application. researchgate.net
Reactive Distillation A reactive distillation process with a side draw stream was shown to enhance the production of isopropyl acetate. dntb.gov.ua
Biocatalytic Production The use of lipases has enabled more selective esterification, leading to the synthesis of panthenyl monoacyl esters with isopropyl acetate as an acyl donor. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9O2- B1230618 isopropylacetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9O2-

Molecular Weight

101.12 g/mol

IUPAC Name

3-methylbutanoate

InChI

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/p-1

InChI Key

GWYFCOCPABKNJV-UHFFFAOYSA-M

SMILES

CC(C)CC(=O)[O-]

Canonical SMILES

CC(C)CC(=O)[O-]

Synonyms

3-methylbutyrate
3-methylbutyric acid
isovaleric acid

Origin of Product

United States

Synthesis Methodologies and Reaction Engineering for Isopropyl Acetate

Esterification Pathways for Isopropyl Acetate (B1210297) Production

Esterification is the most common and industrially significant method for producing isopropyl acetate. taylorandfrancis.comscribd.com This process typically involves the reaction of acetic acid with 2-propanol. taylorandfrancis.comslideshare.netresearchgate.net Another pathway involves the reaction of propylene (B89431) with acetic acid. google.com The general chemical equation for the esterification of acetic acid and 2-propanol is:

CH₃COOH (Acetic Acid) + (CH₃)₂CHOH (2-Propanol) ⇌ CH₃COOCH(CH₃)₂ (Isopropyl Acetate) + H₂O (Water)

This reaction is reversible, and to achieve high yields of isopropyl acetate, the equilibrium needs to be shifted towards the product side. scribd.com This is often accomplished by removing one of the products, typically water, from the reaction mixture. scribd.com

In homogeneous catalysis, the catalyst is in the same phase as the reactants. For the synthesis of isopropyl acetate, strong mineral acids like sulfuric acid are commonly used as homogeneous catalysts. slideshare.netqust.edu.cngoogle.com

Sulfuric Acid: Concentrated sulfuric acid is a widely used catalyst due to its low cost and high activity in promoting the esterification reaction between acetic acid and 2-propanol. qust.edu.cngoogle.com The catalytic action involves the protonation of the carbonyl oxygen of acetic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 2-propanol.

A study utilizing a homogeneous phase reaction kettle with concentrated sulfuric acid as the catalyst demonstrated the production of isopropyl acetate and water. google.com The process involved heating the mixture to facilitate the reaction and subsequent separation of the products. google.com

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers several advantages over homogeneous catalysis, including easier separation of the catalyst from the reaction mixture, reduced corrosion problems, and the potential for catalyst reuse. researchgate.netmdpi.com For isopropyl acetate synthesis, various solid acid catalysts have been investigated. researchgate.netmdpi.com

Direct Esterification of Acetic Acid with 2-Propanol

Heterogeneous Catalysis in Isopropyl Acetate Synthesis
Ion Exchange Resins in Catalytic Esterification

Acidic ion-exchange resins are effective solid catalysts for the esterification of acetic acid with 2-propanol. researchgate.netacs.org These resins, such as Amberlyst-15 and Amberlyst 36 Wet, possess sulfonic acid groups (-SO₃H) that provide the necessary acidic sites for the reaction to occur. researchgate.netacs.org

A kinetic study using Amberlyst 36 Wet in a fixed bed reactor investigated the effects of various parameters on the reaction. acs.org The findings are summarized in the table below:

ParameterRange InvestigatedObservation
Volume Flow Rate 20 - 100 mL/minThe reaction rate increased up to 40 mL/min and then remained constant, indicating the elimination of external diffusion limitations. acs.org
Molar Ratio (HAc/IPA) 1:1 to 2.5:1The conversion of 2-propanol increased from 65.1% to 89.5% as the molar ratio increased, shifting the equilibrium towards the product side. acs.org
Catalyst Loading 5 - 25 wt%The conversion of 2-propanol increased significantly up to 20 wt% catalyst loading, after which the increase was marginal. acs.org

Another study utilized a novel solid resin catalyst, Indion 140, in an isothermal batch reactor. dntb.gov.ua The research focused on the effects of temperature, catalyst loading, and molar ratio on the conversion of acetic acid. dntb.gov.ua The pseudo-homogeneous kinetic model was successfully applied to describe the reaction kinetics. dntb.gov.ua

Niobium Pentoxide Catalysis

Niobium pentoxide (Nb₂O₅) has emerged as a promising solid acid catalyst for various organic reactions, including esterification. taylorandfrancis.comresearchgate.net Its catalytic activity is attributed to the presence of both Brønsted and Lewis acid sites on its surface. researchgate.netresearchgate.net Hydrated niobium pentoxide, also known as niobic acid, exhibits high catalytic activity and stability. researchgate.net

Research on the synthesis of isopropyl acetate using niobium pentoxide as a catalyst has demonstrated its effectiveness. taylorandfrancis.comresearchgate.net The performance of the catalyst can be influenced by its synthesis method and structural properties. researchgate.net A study coupling experimental design with an artificial neural network was conducted to model and optimize the synthesis of isopropyl acetate over niobium pentoxide. taylorandfrancis.com

Lanthanum Dodecyl Sulfate (B86663) Catalysis

Lanthanum dodecyl sulfate (LDDS) has been investigated as a water-tolerant Lewis acid catalyst for esterification reactions. iaea.orgscielo.br While the specific synthesis of isopropyl acetate using LDDS is not extensively detailed in the provided context, a study on the synthesis of isopropyl chloroacetate (B1199739) from chloroacetic acid and isopropanol (B130326) using LDDS as a catalyst provides valuable insights. iaea.orgscielo.brresearchgate.net

In this study, a high conversion of 98.3% was achieved under optimized conditions. iaea.orgscielo.br This suggests that LDDS could be an effective catalyst for the esterification of acetic acid with 2-propanol as well. The catalytic activity of LDDS was found to be comparable to that of a Brønsted acid. iaea.orgresearchgate.net

ParameterOptimized Condition
Molar Ratio (Isopropanol/Chloroacetic Acid) 1.2/1
Catalyst Amount 1.0% (molar percent of chloroacetic acid)
Reaction Time 2.5 hours
Water-carrying agent 5 mL cyclohexane
Temperature Reflux temperature
Enzymatic Synthesis of Isopropyl Acetate

The enzymatic production of isopropyl acetate offers a sustainable alternative to traditional chemical synthesis, characterized by milder reaction conditions and high selectivity. slideshare.net This biocatalytic method primarily employs lipases for the esterification of isopropanol and acetic acid. slideshare.net

Lipase-Catalyzed Esterification

Lipases, enzymes that typically hydrolyze fats, can effectively catalyze ester synthesis in environments with low water content. researchgate.net The reaction involves the direct esterification of isopropanol with acetic acid. The process is influenced by several parameters, including temperature, substrate molar ratio, and the specific lipase (B570770) used. nih.gov For instance, research on the lipase from Bacillus cereus MTCC 8372 showed optimal production of isopropyl acetate at 55°C with a molar ratio of isopropanol to acetic acid of 100 mM to 75 mM in n-heptane. researchgate.netnih.gov Acetic acid has been noted as a potential inhibitor for some lipases, such as Candida antarctica lipase B (the enzyme in Novozym 435), which can affect the reaction rate. acs.org

Immobilized Enzyme Systems

To improve stability and reusability, lipases are frequently immobilized on solid supports. researchgate.net This technique simplifies catalyst separation and can enhance the enzyme's operational stability. mdpi.com Lipases have been immobilized on various materials, including silica (B1680970). researchgate.net A study using silica-immobilized Bacillus cereus lipase demonstrated successful synthesis of isopropyl acetate, with the enzyme retaining over 50% of its activity after six cycles of reuse. nih.govnih.gov The presence of molecular sieves to remove the water byproduct was shown to significantly increase the ester yield. nih.govnih.gov The choice of solvent also plays a critical role in the effectiveness of the immobilized system. researchgate.net

Synthesis from Acetone (B3395972) and Ketene (B1206846)

An industrial method for producing isopropyl acetate involves the reaction of ketene with acetone, typically in the presence of an acid catalyst like sulfuric acid. qust.edu.cnprocurementresource.com This synthesis route is considered the main industrial method by some sources. qust.edu.cn However, the process can be challenging due to the high reactivity and instability of ketene, which tends to polymerize at room temperature and must be stored at very low temperatures. qust.edu.cn This method actually produces isopropenyl acetate, which is an isomer of isopropyl acetate. qust.edu.cnresearchgate.netwikipedia.org

Alternative Synthetic Routes for Isopropyl Acetate

Other methods for synthesizing isopropyl acetate have been developed. One common alternative is transesterification, where methyl acetate or ethyl acetate is reacted with isopropanol. samiraschem.comgoogle.com This reversible reaction can be catalyzed by an acid catalyst. samiraschem.com A process for producing isopropanol via the transesterification of isopropyl acetate with methanol (B129727) has also been studied, highlighting the reversible nature of the reaction. acs.org

Another alternative is the direct esterification of acetic acid with propylene, which can be performed using a solid acid catalyst. researchgate.net This gas-liquid-solid three-phase system represents a green chemistry approach due to its atom economy. researchgate.net

Reaction Kinetics and Thermodynamics of Isopropyl Acetate Formation

The study of reaction kinetics and thermodynamics is essential for designing and optimizing industrial reactors for isopropyl acetate synthesis.

Experimental Kinetic Studies and Parameter Determination

Kinetic studies of the esterification of acetic acid with isopropanol have been conducted using various solid acid catalysts, such as ion-exchange resins. dntb.gov.uadntb.gov.ua These studies often involve batch reactors to measure the concentrations of reactants and products over time at different temperatures and catalyst loads. dntb.gov.uaresearchgate.net

The data obtained from these experiments are used to develop kinetic models, such as the pseudo-homogeneous model or more complex models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, which account for the adsorption of components onto the catalyst surface. dntb.gov.uadoi.org For the esterification using the resin catalyst Indion 140, a pseudo-homogeneous model was found to predict the experimental data well. dntb.gov.ua In another study using Amberlyst 36 Wet, the conversion of isopropanol increased with higher catalyst loading, rising from 45.4% to 79.5% as the catalyst weight percent increased from 5% to 20%. acs.org

Kinetic parameters, such as activation energies and rate constants, are determined from these models. For the reaction catalyzed by Indion 140, the forward and backward activation energies were found to be 53,459 J/mol and 54,748 J/mol, respectively. dntb.gov.ua The heat of reaction was determined to be -1.289 kJ/mol, indicating a slightly exothermic reaction. dntb.gov.ua The reaction of isopropyl acetate with OH radicals has also been studied, with a determined kinetic rate constant of (3.72 ± 0.29) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. tandfonline.com

The following table presents kinetic data for the esterification of acetic acid with isopropanol using the Indion 140 catalyst.

ParameterValueUnits
Forward Activation Energy53,459J/mol
Backward Activation Energy54,748J/mol
Heat of Reaction-1.289kJ/mol
Data derived from a kinetic study using a novel solid resin catalyst, Indion 140. dntb.gov.ua

The table below shows the effect of catalyst loading on the conversion of isopropanol using Amberlyst 36 Wet catalyst at 348.15 K.

Catalyst Loading (wt %)Conversion of Isopropanol (%) at 180 min
545.4
1063.2
1573.8
2079.5
2582.2
Data from a kinetic study on the esterification of acetic acid with isopropyl alcohol catalyzed by Amberlyst 36 Wet. acs.org

Thermodynamic Analysis of Isopropyl Acetate Synthesis

The synthesis of isopropyl acetate via the esterification of isopropanol and acetic acid is a reversible, exothermic reaction. acs.orgresearchgate.net A thorough thermodynamic analysis is crucial for understanding the reaction equilibrium and optimizing process conditions. The reaction is limited by chemical equilibrium, which necessitates strategies like the removal of products to drive the reaction toward completion. acs.orgdoi.org

Key thermodynamic parameters for this reaction have been determined in various studies. The equilibrium constant (Ka), which indicates the extent of reaction at equilibrium, has been reported to have an approximately constant value of 8.7 over a temperature range of 80 to 120 °C at 1 atm pressure. Another study found that the equilibrium constant decreases from 23.315 to 22.224 as the temperature increases from 333.15 K to 353.15 K, confirming the reaction's exothermic nature. acs.org

The heat of reaction (enthalpy, ΔH) provides a measure of the energy released or absorbed. For the synthesis using Indion 140 catalyst, the heat of reaction was found to be -1.289 kJ/mol. dntb.gov.ua Another study reported a reaction enthalpy (ΔrH0) of -2.37 kJ/mol. acs.org A separate calculation determined the standard enthalpy of reaction (ΔrH0) at 298.15 K to be -1.44 kJ/mol. acs.org

The Gibbs free energy (ΔG) indicates the spontaneity of the reaction. One study calculated the standard Gibbs free energy of reaction (ΔrG0) at 298.15 K to be -8.0 kJ/mol, while another reported a value of -8.05 kJ/mol under similar conditions. acs.org The negative values confirm that the reaction is spontaneous under standard conditions. The non-ideality of the liquid phase is often accounted for using thermodynamic models like UNIQUAC or NRTL, while the Hayden-O'Connell model can be used for the vapor phase to account for the dimerization of acetic acid. doi.org

Table 1: Thermodynamic Parameters for Isopropyl Acetate Synthesis

ParameterValueConditions/CatalystSource
Equilibrium Constant (Keq)~8.780-120 °C, 1 atm acs.org
Equilibrium Constant (Ka)23.315333.15 K, Amberlyst 36 acs.org
Equilibrium Constant (Ka)22.224353.15 K, Amberlyst 36 acs.org
Heat of Reaction (ΔH)-1.289 kJ/molIndion 140 catalyst dntb.gov.ua
Standard Enthalpy of Reaction (ΔrH0)-2.37 kJ/molAmberlyst 36 catalyst acs.org
Standard Enthalpy of Reaction (ΔrH0)-1.44 kJ/mol298.15 K, Amberlyst 36 acs.org
Standard Gibbs Free Energy (ΔrG0)-8.05 kJ/mol298.15 K, Amberlyst 36 acs.org
Standard Gibbs Free Energy (ΔrG0)-8.0 kJ/mol298.15 K, Amberlyst 36 acs.org
Standard Entropy of Reaction (ΔrS0)19.06 J/(mol·K)Amberlyst 36 catalyst acs.org
Standard Entropy of Reaction (ΔrS0)21.99 J/(mol·K)298.15 K, Amberlyst 36 acs.org

Kinetic Modeling

To accurately design and simulate reactors for isopropyl acetate synthesis, various kinetic models are employed to describe the reaction rate. The most commonly applied models are the pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models. acs.orgresearchgate.net The choice of model often depends on the catalyst used and the reaction conditions. For these models, the non-ideal behavior of the components is frequently accounted for by calculating activity coefficients using methods like UNIFAC. acs.orgdntb.gov.uaresearchgate.net

The Pseudo-homogeneous (PH) model is often used for its simplicity, where adsorption and desorption of components are considered negligible. researcher.lifemdpi.com Several studies have successfully developed and applied PH models for the esterification of acetic acid with isopropanol, finding that the model can predict experimental data very well. dntb.gov.uaresearcher.life

The Eley-Rideal (ER) model assumes that the reaction occurs between a molecule adsorbed on the catalyst surface and a molecule in the bulk liquid phase. mdpi.comtandfonline.com This model has been tested for isopropyl acetate synthesis and in some cases, has been found to be superior to other models in simulating the kinetic process. dntb.gov.uaresearchgate.net For the related esterification of acetic acid with isobutanol, the mechanism was well-represented by an ER model where the reaction occurs between adsorbed alcohol and acid molecules from the bulk phase. tandfonline.com

The Langmuir-Hinshelwood-Hougen-Watson (LHHW) model assumes the reaction takes place on the catalyst surface between adsorbed reactant molecules. mdpi.comacs.org The LHHW model has been shown to work well in the design of reactive distillation processes for this esterification, particularly when an ion-exchange resin catalyst like Amberlyst 15 or Amberlyst 36 is used. acs.orgdoi.org Studies have concluded that the LHHW model can accurately describe the esterification kinetics, indicating a surface-reaction-controlled process. acs.orgresearchgate.net

Table 2: Kinetic Parameters from Different Studies

ParameterValueModel/CatalystSource
Forward Activation Energy53,459 J/molPseudo-homogeneous / Indion 140 dntb.gov.ua
Backward Activation Energy54,748 J/molPseudo-homogeneous / Indion 140 dntb.gov.ua
Activation Energy55.4 kJ/molEley-Rideal researchgate.net
Apparent Activation Energy62.0 ± 0.2 kJ/molLHHW / Amberlyst-35 mdpi.com

Process Intensification in Isopropyl Acetate Production

Process intensification aims to develop more efficient, cost-effective, and sustainable chemical processes. For isopropyl acetate production, the primary method of process intensification is reactive distillation (RD). doi.orgxdhg.com.cn This technique integrates chemical reaction and distillation into a single unit. researchgate.net By continuously removing the products (isopropyl acetate and water) from the reaction zone, the chemical equilibrium is shifted, which promotes higher conversion of the reactants (acetic acid and isopropanol). doi.orgtandfonline.com This approach is particularly attractive for equilibrium-limited reactions like esterification. tandfonline.com

However, the synthesis of isopropyl acetate presents challenges due to the complex phase behavior of the quaternary system, which includes several azeotropes, notably a minimum boiling ternary azeotrope of isopropyl acetate, isopropanol, and water. researchgate.nettandfonline.com This can make it difficult to obtain high-purity product using a conventional reactive distillation setup. tandfonline.com

Reactive Distillation Processes for Isopropyl Acetate Synthesis

Batch Reactive Distillation

Batch reactive distillation (BRD) combines the operational flexibility of a batch process with the advantages of reactive distillation, making it suitable for small to medium-scale production. umass.edu However, for isopropyl acetate synthesis, BRD faces significant hurdles. A major challenge is that the distillate often contains a significant amount of the isopropanol reactant along with the products, leading to reactant loss. acs.orgumass.edu In the synthesis of isopropyl acetate by BRD, the lowest-boiling point is a ternary azeotrope, and even after separating the resulting two liquid phases, the organic phase can still contain about 25 mol% isopropanol. aiche.org Previous studies have shown that producing isopropyl acetate in a BRD system may require the addition of an entrainer, such as chloroform, along with a high reflux ratio and a large number of stages to achieve the desired separation. acs.orgacs.org

Semibatch Reactive Distillation

Semibatch reactive distillation (SBRD) is a modified version of BRD where one reactant is fed continuously during the process. researchgate.net This approach has proven to be a more feasible and efficient process for producing isopropyl acetate. acs.orgumass.edu By continuously feeding acetic acid, it can act as an entrainer, which significantly reduces the amount of isopropanol lost in the distillate. acs.orgaiche.org

Compared to BRD, SBRD offers several advantages:

Reduced Reactant Loss: The loss of isopropanol is substantially decreased. acs.orgumass.edu

Higher Product Purity: The purity of the water byproduct is improved. acs.orgumass.edu In SBRD, the organic distillate can be an isopropyl acetate-water binary mixture, which is easier to separate than the ternary mixture (isopropanol-isopropyl acetate-water) obtained in BRD. acs.org

Increased Efficiency: SBRD can offer a 20% higher production efficiency compared to BRD. acs.orgumass.edu

Process Simplification: The need to recycle the organic distillate can be avoided. acs.orgumass.edu

Reactive-Extractive Distillation

Reactive-extractive distillation (RED) is an advanced form of process intensification that combines reaction, distillation, and extraction in a single column. This method is proposed to overcome the limitations imposed by the azeotropes in the isopropyl acetate system. tandfonline.com A conventional reactive distillation column struggles to produce high-purity isopropyl acetate because of the minimum boiling azeotrope. researchgate.nettandfonline.com

In the RED process, an entrainer (also called a solvent) is added to alter the relative volatilities of the components, breaking the azeotrope and allowing for improved separation. acs.org For isopropyl acetate synthesis, dimethyl sulfoxide (B87167) (DMSO) has been identified as an effective entrainer. researchgate.netacs.org The RED process can be designed with an extraction rectifying section to break the isopropyl acetate/water azeotrope and an extraction reaction section to break the ternary azeotrope. tandfonline.com Studies have shown that a RED process can achieve an isopropyl acetate purity of 99.5%. researchgate.nettandfonline.com By integrating these operations, the RED process can reduce equipment investment and increase the purity of the final product. tandfonline.com

Membrane Reactors for Isopropyl Acetate Synthesis

The synthesis of isopropyl acetate via the esterification of acetic acid and isopropanol is a reversible reaction, which means its maximum conversion is limited by chemical equilibrium. scielo.br To enhance the product yield beyond this equilibrium boundary, advanced reactor technologies are employed. Among these, membrane reactors represent a significant process intensification strategy. iitr.ac.in A membrane reactor integrates the chemical reaction and the separation of products within a single unit, allowing for the continuous removal of one or more products, thereby shifting the reaction equilibrium towards the formation of the desired ester. iitr.ac.inslideshare.net

In the context of isopropyl acetate synthesis, membrane reactors are typically used to selectively remove water, a by-product of the esterification reaction. iitr.ac.inresearchgate.net This removal prevents the reverse reaction (hydrolysis of the ester) from occurring, leading to a substantial increase in the conversion of the reactants. researchgate.net The most common configuration for this application is the Pervaporation Membrane Reactor (PVMR). researchgate.net Pervaporation is a separation process where a liquid mixture is in contact with one side of a membrane, and the component that permeates through the membrane is removed as a vapor from the other side.

The reactor itself is often a tubular reactor where the reactants (isopropanol and acetic acid) flow on the tube side in the presence of a catalyst, such as Amberlyst-15 ion exchange resin. iitr.ac.inresearchgate.net A sweep gas or vacuum is applied to the shell side to facilitate the removal of the permeated water vapor. iitr.ac.in Mathematical models, often developed using platforms like MATLAB, are used to simulate the complex processes occurring within the membrane reactor and to study the effect of various operating parameters. iitr.ac.in

Research into the esterification of acetic acid with isopropanol in a PVMR has demonstrated that the conversions achieved are distinctly higher than the equilibrium conversion. researchgate.net The performance of the process is influenced by several key operating parameters.

Table 1: Key Operating Parameters and Their Influence in a Pervaporation Membrane Reactor (PVMR) for Esterification

ParameterInfluence on Process PerformanceReference
Reaction Temperature Affects both the reaction rate and the pervaporation flux. Higher temperatures generally increase reaction kinetics but may have complex effects on membrane selectivity and flux. researchgate.net
Pervaporation Temperature Directly impacts the rate of water removal through the membrane. researchgate.net
Ratio of Membrane Area to Reaction Volume A larger membrane area relative to the reactor volume enhances the rate of water removal, thus increasing reactant conversion. researchgate.net
Initial Molar Reactant Ratio The stoichiometry of the reactants influences the reaction equilibrium and overall yield. researchgate.net
Catalyst Amount A higher catalyst loading increases the reaction rate, leading to a faster approach to the (continuously shifting) equilibrium. researchgate.net

Studies have shown that by carefully selecting these parameters, the use of a pervaporation reactor can considerably increase the conversion of the limiting reactant, making it a highly effective method for intensifying isopropyl acetate production. researchgate.net

Process Optimization and Simulation (e.g., Aspen Plus)

Process simulation software, particularly Aspen Plus, is an indispensable tool in the reaction engineering of isopropyl acetate production. It enables the design, simulation, and rigorous optimization of the entire process, from the reaction itself to the separation and purification stages. researchgate.netfigshare.cominformahealthcare.com Given the complexities of the vapor-liquid and liquid-liquid equilibria in the multi-component system (acetic acid, isopropanol, water, and isopropyl acetate), simulation is crucial for developing feasible and economically viable processes. scielo.bracs.org

Optimization studies using Aspen Plus typically focus on minimizing the Total Annual Cost (TAC), which includes both capital costs (equipment) and operating costs (energy consumption), or maximizing product purity and recovery rates. figshare.cominformahealthcare.com Sensitivity analysis is a common technique used to identify the most influential process variables. researchgate.netxdhg.com.cn

A key area of optimization is the distillation and purification section. For instance, in a process involving pre-distillation, extractive distillation, and a flash unit for isopropyl acetate recovery, Aspen Plus can be used to analyze manipulated variables such as the number of theoretical plates, reflux ratio, and feed locations for raw materials and solvents. researchgate.netxdhg.com.cn One such optimization study successfully achieved a mass fraction of 99.6% and a recovery rate of 99.7% for isopropyl acetate. researchgate.netxdhg.com.cn

Another study focused on the energy efficiency of a 30 kt/a isopropyl acetate production plant. figshare.com Using Aspen Plus for sensitivity analysis and pinch technology for energy analysis, the process was optimized to reduce utility consumption and investment costs. The results provided a clear pathway to enhanced energy savings, demonstrating a 10% reduction in both cold and heat utility usage compared to the original process. figshare.com

Table 2: Example of Isopropyl Acetate Refining Tower Optimization using Aspen Plus

ParameterOptimized ValueOutcomeReference
Theoretical Plates 44Purity of refined Isopropyl Acetate reached 99.9% figshare.com
Feed Plate 19Purity of refined Isopropyl Acetate reached 99.9% figshare.com
Reflux Ratio 0.755Purity of refined Isopropyl Acetate reached 99.9% figshare.com
Cold Utility Usage 734.69 kW10.0% energy saving figshare.com
Heat Utility Usage 727.81 kW10.0% energy saving figshare.com

Chemical Reactivity and Transformation of Isopropyl Acetate

Hydrolysis Pathways and Mechanisms of Isopropyl Acetate (B1210297)

The hydrolysis of isopropyl acetate involves the cleavage of its ester bond by water to form acetic acid and isopropyl alcohol. This reaction can be catalyzed by either an acid or a base, with each following a distinct mechanistic pathway.

CH₃COOCH(CH₃)₂ + H₂O ⇌ CH₃COOH + (CH₃)₂CHOH

In contrast, base-catalyzed hydrolysis, also known as saponification, is an essentially irreversible process that yields a carboxylate salt and an alcohol. ucoz.comcdnsciencepub.com This reaction commonly follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.govslideshare.net A hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the isopropoxide ion as the leaving group. The isopropoxide ion subsequently deprotonates the newly formed acetic acid, driving the reaction to completion and forming isopropyl alcohol and an acetate salt. chemistrysteps.com The reaction is as follows:

CH₃COOCH(CH₃)₂ + OH⁻ → CH₃COO⁻ + (CH₃)₂CHOH

The rate of hydrolysis is significantly influenced by pH. Under neutral conditions (pH 7), the hydrolysis is slow, with an estimated half-life of 2.4 years. However, under basic conditions (pH 8), the rate increases, with the half-life decreasing to 88 days. nih.gov This is consistent with reports indicating that hydrolysis in aquatic systems is more likely to occur under basic conditions (pH > 9). gu.se

Kinetic studies on the alkaline hydrolysis of a series of acetate esters have shown that the reaction rates vary in the order: methyl acetate > ethyl acetate > isopropyl acetate. researchgate.net A base-catalyzed second-order hydrolysis rate constant for isopropyl acetate has been estimated to be 9.1 x 10⁻² L/mol-sec. nih.gov

Transesterification Reactions Involving Isopropyl Acetate

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For isopropyl acetate, this reaction is particularly relevant for the production of other valuable chemicals.

CH₃COOCH(CH₃)₂ + CH₃OH ⇌ CH₃COOCH₃ + (CH₃)₂CHOH

To enhance the conversion of isopropyl acetate, which is limited by chemical equilibrium, this reaction is often carried out in a reactive distillation column. epa.govucoz.comcdnsciencepub.com This technique combines reaction and separation in a single unit, where the more volatile product, methyl acetate, is continuously removed, thereby shifting the equilibrium towards the formation of isopropyl alcohol. epa.govlibretexts.org Using a reactive distillation process, a high conversion of isopropyl acetate (above 99%) can be achieved. epa.govcdnsciencepub.com

The transesterification of isopropyl acetate with methanol (B129727) can be effectively catalyzed by both homogeneous and heterogeneous catalysts.

Homogeneous Catalysis: Sodium methoxide (B1231860) is a commonly used homogeneous catalyst for this reaction. epa.govucoz.comlibretexts.org Studies have shown that the catalyst loading significantly impacts the reaction rate. For instance, at 313.15 K with a 1.0 molar ratio of methanol to isopropyl acetate, the conversion of isopropyl acetate increases considerably with catalyst loading up to 0.2 wt%. ucoz.comlibretexts.org The reaction is relatively fast, reaching chemical equilibrium in less than 15 minutes at temperatures between 308.15 K and 333.15 K. ucoz.com

Temperature (K)Catalyst Loading (wt%)MeOH/IPAc Molar RatioIPAc Conversion
313.150.06 - 0.41.0Increases with loading
308.15 - 333.15--Reaches equilibrium < 15 min
-0.42.5> 99% (in reactive distillation)
Data compiled from multiple sources for illustrative purposes.

Heterogeneous Catalysis: Acidic ion-exchange resins, such as Lewatit MonoPlus S100 H⁺, are effective heterogeneous catalysts for this transesterification. slideshare.netgu.se Kinetic studies using this catalyst in a pressurized batch reactor in the temperature range of 323–338 K have been performed. slideshare.netgu.se The kinetics are often described using activity-based models due to the non-ideal nature of the reaction mixture. The Langmuir–Hinshelwood–Hougen–Watson (LHHW) mechanism, where the surface reaction is the rate-limiting step, has been found to fit the experimental data well. gu.se The temperature dependency of the equilibrium constant (Kₐ) in this temperature range was determined to be Kₐ = exp[(702/T) – 1.81]. slideshare.netgu.seresearchgate.net

Reaction with Methanol for Isopropyl Alcohol Production

Pyrolysis and Thermal Decomposition of Isopropyl Acetate

Pyrolysis is the thermal decomposition of a compound in the absence of oxygen. For isopropyl acetate, this process primarily results in the formation of an alkene and a carboxylic acid.

The gas-phase thermal decomposition of isopropyl acetate is a unimolecular elimination reaction that proceeds via a concerted, asynchronous mechanism involving a non-planar, six-membered cyclic transition state. chemistrysteps.comcdnsciencepub.comresearchgate.netresearchgate.net This mechanism involves the transfer of a β-hydrogen from the alkyl portion of the ester to the carbonyl oxygen, with the simultaneous cleavage of the Cα-O and Cβ-H bonds. chemistrysteps.comresearchgate.net Computational studies using Density Functional Theory (DFT) and ab initio methods have elucidated the geometry of this transition state, showing that the elongation of the Cα-O bond is the rate-determining step. cdnsciencepub.comresearchgate.net The reaction is homogeneous, first-order, and does not involve free radicals. chemistrysteps.comnist.gov

Theoretical investigations have shown that up to 1400 K, the dominant pyrolysis pathway is the formation of acetic acid and propene. spcmc.ac.in At higher temperatures, simple bond fission reactions become more significant. spcmc.ac.in

The primary products of the pyrolysis of isopropyl acetate are propene and acetic acid. cdnsciencepub.comresearchgate.netnist.gov This elimination reaction is analogous to the pyrolysis of other esters that contain a β-hydrogen in their alkyl group. nist.gov

CH₃COOCH(CH₃)₂ → CH₂=CHCH₃ + CH₃COOH

Experimental studies conducted in static systems at temperatures ranging from 714.7 K to 801 K have confirmed the formation of these products. researchgate.net The rate constants for the pyrolysis have been determined, and the reaction exhibits a positive activation energy. researchgate.net For example, one study reported a rate constant expression of k = 1.00 x 10¹³ e⁻⁴⁵⁰⁰⁰/RT s⁻¹. cdnsciencepub.comnist.gov

Mechanistic Investigations of Thermal Degradation

Oxidation Reactions of Isopropyl Acetate

Oxidation reactions are the primary pathway for the atmospheric degradation of isopropyl acetate. acs.org These reactions are predominantly initiated by highly reactive species present in the atmosphere.

The most significant atmospheric sink for isopropyl acetate is its gas-phase reaction with hydroxyl (•OH) radicals. acs.orgtandfonline.com This reaction is a key factor in determining the atmospheric lifetime and the oxidation capacity of the atmosphere. tandfonline.com The reaction proceeds primarily through hydrogen atom abstraction, where the •OH radical removes a hydrogen atom from the isopropyl acetate molecule, leading to the formation of a water molecule and an alkyl radical. tandfonline.comchemrxiv.orgacs.org

Computational and experimental studies have investigated the kinetics and mechanisms of this reaction extensively. tandfonline.comchemrxiv.orgtandfonline.comresearchgate.net The reaction of isopropyl acetate with •OH radicals is exothermic and occurs on the ground state potential energy surface. chemrxiv.orgtandfonline.comresearchgate.net Ten potential oxidation pathways have been identified, all of which are exothermic. chemrxiv.orgtandfonline.comresearchgate.netresearchgate.net

The rate of this reaction is influenced by temperature. Studies have shown a negative temperature dependence over the range of 253–373 K, suggesting the formation of a weakly bound pre-reactive complex between isopropyl acetate and the •OH radical. tandfonline.com This complex can either decompose back to the reactants or proceed to form products. tandfonline.com

Several studies have determined the rate constant for the reaction of isopropyl acetate with hydroxyl radicals at room temperature. The values obtained show good agreement, as detailed in the table below.

Temperature (K)Rate Constant (x 10⁻¹² cm³ molecule⁻¹ s⁻¹)Reference
295 ± 23.0 ± 0.8 tandfonline.com
295 ± 23.12 ± 0.29 tandfonline.com
2963.72 ± 0.29 tandfonline.com
2983.97 ± 0.18 tandfonline.com
This is an interactive data table. You can sort and filter the data as needed.

An Arrhenius expression has also been determined for this reaction over a range of temperatures, which can be used to calculate the rate constant at different atmospheric temperatures. tandfonline.com

The atmospheric oxidation of isopropyl acetate is initiated by the abstraction of a hydrogen atom by •OH radicals from different positions on the molecule. tandfonline.comchemrxiv.orgtandfonline.comresearchgate.net There are four distinct sites for H-atom abstraction: the three hydrogen atoms of the acetyl methyl group (–C(=O)CH₃), the single hydrogen atom of the isopropyl group (–CH–), and the six hydrogen atoms of the two methyl groups of the isopropyl moiety (in-plane and out-of-plane). tandfonline.comchemrxiv.org

The branching ratios, which represent the percentage of the reaction that proceeds via a particular pathway, are temperature-dependent. chemrxiv.orgtandfonline.comresearchgate.netqnl.qa At temperatures up to 1000 K, the abstraction of the hydrogen atom from the tertiary carbon of the isopropyl group (the iso C-H bond) is the most kinetically favored pathway. chemrxiv.orgtandfonline.comresearchgate.netqnl.qa However, at higher temperatures, H-atom abstraction from the methyl groups of the isopropyl moiety becomes the dominant route. chemrxiv.orgtandfonline.comresearchgate.netqnl.qa

Following the initial H-atom abstraction, the resulting alkyl radical reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical. The subsequent reactions of this peroxy radical lead to the formation of various stable oxidation products.

Experimental studies have identified the main oxidation products of the OH-initiated oxidation of isopropyl acetate and their molar formation yields at room temperature and atmospheric pressure. acs.org

Oxidation ProductMolar Formation Yield (%)
Acetic anhydride72 ± 7
Acetone (B3395972)26 ± 3
Acetic acid6 ± 3
Peroxyacetyl nitrate (B79036)-
This is an interactive data table. You can sort and filter the data as needed.
Note: The formation of peroxyacetyl nitrate was detected, but its yield was not quantified in this particular study. acs.org

The formation of these products confirms that the dominant initial reaction is the H-atom abstraction from the C-H bond of the isopropyl group. acs.org The subsequent decomposition of the resulting alkoxy radical is a key step in the formation of the final products. acs.org The atmospheric lifetime of isopropyl acetate, based on its reaction with hydroxyl radicals, is estimated to be approximately five days. tandfonline.com

Theoretical and Computational Chemistry Studies of Isopropyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations have been extensively employed to investigate various aspects of isopropyl acetate (B1210297), from its fundamental electronic properties to its behavior in chemical reactions.

The electronic structure and molecular conformation of isopropyl acetate have been the subject of several theoretical investigations. Gas electron diffraction and ab initio molecular orbital (MO) investigations have been used to study the inductive and steric effects on its structure. acs.org The ground-state full electron configuration of core and valence orbitals has been determined through theoretical calculations. kent.ac.uk

Studies have identified multiple conformers of isopropyl acetate. tandfonline.comamazonaws.com For instance, in a study of its oxidation by OH radicals, four conformers (C1, C2, C3, and C4) were identified, with their relative energies calculated at different levels of theory, including M06-2x/cc-pVTZ, ROCBS-QB3, and ROCCSD(T)/cc-pVTZ. tandfonline.com The most stable conformer is typically used as the starting point for further reaction studies. tandfonline.comacs.org The highest occupied molecular orbital (HOMO) of isopropyl acetate has also been characterized. kent.ac.uk

Computational methods have been instrumental in elucidating the mechanisms of various reactions involving isopropyl acetate, particularly its pyrolysis and oxidation. Transition State Theory (TST) is a common framework used to calculate reaction rate constants based on the properties of the transition state. tandfonline.comuhasselt.benih.govchemrxiv.orgnih.gov

The pyrolysis of isopropyl acetate, which leads to the formation of acetic acid and propene, has been shown to proceed through a six-membered cyclic transition state. uhasselt.benih.gov This mechanism involves the simultaneous breaking of C-O and C-H bonds. uhasselt.benih.gov The elongation of the Cα-O bond and the subsequent polarization of this bond are considered the rate-determining step. nih.govnih.gov

In the case of its oxidation by hydroxyl (OH) radicals, multiple reaction pathways, primarily involving hydrogen atom abstraction, have been investigated. tandfonline.comchemrxiv.org The formation of pre- and post-reactive complexes is often considered in these reaction mechanisms. tandfonline.comamazonaws.comchemrxiv.orgresearchgate.net Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified transition states connect the reactants and products. amazonaws.com

Quantum chemical calculations provide detailed energy profiles for reactions, including the energies of reactants, products, transition states, and intermediates. These profiles are crucial for understanding the feasibility and kinetics of a reaction. For the oxidation of isopropyl acetate by OH radicals, potential energy diagrams have been constructed, revealing that all ten investigated pathways are exothermic. tandfonline.comchemrxiv.orgresearchgate.netresearchgate.net

Thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of reaction and activation are routinely calculated. tandfonline.comuhasselt.be For example, in the oxidation by OH radicals, all reactions were found to be both exothermic (ΔH < 0) and exergonic (ΔG < 0). tandfonline.com Similarly, for the pyrolysis of isopropyl acetate derivatives, the activation energies, enthalpies, and Gibbs free energies have been determined. uhasselt.be

Table 1: Calculated Activation and Thermodynamic Parameters for the Pyrolysis of Isopropyl Acetate and its Derivatives at the CBS-QB3 Level.

Compound Activation Energy (kcal/mol) Activation Enthalpy (kcal/mol) Activation Gibbs Free Energy (kcal/mol) Activation Entropy (cal/mol·K)
Isopropyl acetate 43.6 43.1 43.9 -2.7
Isopropyl propionate 43.4 42.9 43.7 -2.7
Isopropyl glycolate 42.5 42.0 42.9 -3.0
Isopropyl bromoacetate 40.8 40.3 41.3 -3.3

Data sourced from a computational study on the pyrolysis of isopropyl acetate and its derivatives. uhasselt.be

Reaction Mechanism Elucidation (e.g., Transition State Theory)

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into intermolecular interactions. researchgate.netacs.orgnih.govnih.gov While specific MD simulation studies focusing solely on pure isopropyl acetate are not extensively detailed in the provided context, the principles of MD are applied to understand interactions in mixtures containing isopropyl acetate. For instance, MD simulations have been used to investigate the separation of isopropyl acetate and methanol (B129727) using deep eutectic solvents, revealing that hydrogen bonding and van der Waals interactions are dominant. researchgate.net These simulations can elucidate the role of different components in a mixture and how they interact at a molecular level. researchgate.net The General Amber Force Field (GAFF) is a common force field used for organic molecules in such simulations. acs.org

DFT and CBS-QB3 Composite Methods in Characterization

Density Functional Theory (DFT) methods are widely used in the computational study of isopropyl acetate due to their balance of accuracy and computational cost. uhasselt.benih.govnih.govx-mol.netunivaq.it Various functionals, such as B3LYP, M06-2X, and ωB97XD, have been employed to study its geometry, electronic structure, and reaction pathways. tandfonline.comuhasselt.benih.govresearchgate.net

For higher accuracy, especially in determining energies and thermodynamic parameters, composite methods like the Complete Basis Set-Quadratic Becke3 (CBS-QB3) are often used. tandfonline.comamazonaws.comuhasselt.benih.govnih.govresearchgate.netx-mol.netresearchgate.net The CBS-QB3 method is considered a benchmark approach for calibrating the accuracy of DFT functionals. uhasselt.be Studies often compare results from different DFT functionals with those from CBS-QB3 to ensure the reliability of the calculations. tandfonline.comamazonaws.comuhasselt.be For open-shell systems, such as in oxidation reactions, restricted open-shell versions of these methods (e.g., ROCBS-QB3) are utilized to minimize spin contamination. tandfonline.com

Prediction of Reactivity and Selectivity in Chemical Processes

Theoretical calculations are crucial for predicting the reactivity and selectivity of isopropyl acetate in various chemical processes. By comparing the activation energies of different possible reaction pathways, the most favorable pathway can be identified. tandfonline.comuhasselt.bemdpi.com

For instance, in the oxidation of isopropyl acetate by OH radicals, calculations have shown that hydrogen atom abstraction from the tertiary C-H bond is the most kinetically favorable route at lower temperatures (up to 1000 K). tandfonline.comchemrxiv.org At higher temperatures, abstraction from the methyl groups becomes more significant. tandfonline.comchemrxiv.org This type of analysis allows for the prediction of the major products under different reaction conditions.

In the context of pyrolysis, theoretical studies have confirmed that the formation of acetic acid and propene is the most favorable reaction channel from both kinetic and thermodynamic standpoints. x-mol.net Global reactivity descriptors, derived from conceptual DFT, such as chemical potential (μ) and chemical hardness, are also used to predict the reactivity of isopropyl acetate. tandfonline.com

Industrial Applications and Process Integration of Isopropyl Acetate Excluding Safety and Specific Formulations That Are Prohibited

Role as a Solvent in Chemical Processes

Isopropyl acetate's excellent solvency power for many natural and synthetic resins has led to its widespread use across multiple industries. slideshare.netresearchgate.net It is miscible with most common organic solvents and is slightly soluble in water, a property that enhances its utility in diverse formulations. chemicalbook.inwikipedia.orggoogle.com

Solvent for Synthetic Resins and Polymers

Isopropyl acetate (B1210297) is an active solvent for a wide array of synthetic resins and polymers. Its ability to dissolve these large molecules facilitates the manufacturing and application of numerous products. Research and industrial applications have demonstrated its effectiveness for materials including:

Nitrocellulose: Isopropyl acetate is a key solvent in nitrocellulose-based lacquers and coatings. wikipedia.orgslideshare.netfengchengroup.comgoogle.comgoogle.com

Vinyl Copolymers: It is used to dissolve vinyl copolymers, which are integral to many coatings and adhesives. wikipedia.orggoogle.comfengchengroup.comgoogle.com

Acrylics: The compound is an effective solvent for acrylic resins, widely used in modern paints and coatings. wikipedia.orgslideshare.netgoogle.comfengchengroup.comgoogle.comgoogle.com

Polyesters: Isopropyl acetate serves as a solvent for polyester (B1180765) resins found in various coatings and plastic formulations. wikipedia.orggoogle.comfengchengroup.comgoogle.com

Polyamides: Its solvency extends to polyamides, a class of polymers used in textiles and specialty plastics. wikipedia.orgfengchengroup.comgoogle.com

Alkyds: It is an active solvent for alkyd resins, which are commonly used in oil-based paints and coatings. wikipedia.orggoogle.comfengchengroup.comgoogle.com

The compound's solvency power makes it a crucial ingredient for achieving the desired consistency and application properties in products based on these resins. escholarship.org

Table 1: Resin Solubility in Isopropyl Acetate

Resin/Polymer Solubility Status Industrial Sector
Nitrocellulose Active Solvent Coatings, Inks wikipedia.orgslideshare.netfengchengroup.com
Vinyl Copolymers Active Solvent Coatings, Adhesives wikipedia.orggoogle.com
Acrylics Active Solvent Coatings wikipedia.orgslideshare.netgoogle.com
Polyesters Active Solvent Coatings, Plastics wikipedia.orggoogle.comgoogle.com
Polyamides Active Solvent Plastics, Coatings wikipedia.orgfengchengroup.com
Alkyds Active Solvent Coatings wikipedia.orggoogle.comfengchengroup.com
Cellulose (B213188) Acetate Butyrate Active Solvent Coatings wikipedia.orgfengchengroup.comgoogle.com
Styrene Resins Effective Solvent Coatings slideshare.netgoogle.com

Application in Coatings and Printing Inks

Isopropyl acetate is extensively used in the formulation of paints, coatings, and printing inks. escholarship.orgqust.edu.cn Its volatility, which is between that of ethyl acetate and butyl acetate, along with its strong solvency, makes it highly effective. slideshare.netgoogle.com In coatings, it helps to dissolve components like resins and pigments, ensuring proper flow, adhesion, and drying time. escholarship.orgqust.edu.cn This makes it a component in high-quality coatings for automotive, electronic, and industrial machinery applications. slideshare.netgoogle.comqust.edu.cn

In the printing ink industry, isopropyl acetate functions as a solvent that aids in pigment dispersion and ink transfer for methods like offset, flexographic, and screen printing. qust.edu.cn Its fast evaporation rate is particularly beneficial for applications requiring quick drying times.

Use in Adhesives and Sealants

The role of isopropyl acetate extends to the manufacturing of adhesives and sealants. escholarship.orgqust.edu.cn It acts as a solvent that dissolves the adhesive components, promoting proper wetting and adhesion to various surfaces or substrates. escholarship.orgqust.edu.cn Its quick-drying characteristic is valuable in adhesive formulations where rapid bond setting is required.

Extractant in Industrial Processes

Isopropyl acetate serves as an effective extractant in several industrial chemical processes. fengchengroup.comqust.edu.cn One of its most significant applications in this area is in the recovery of acetic acid from aqueous solutions. slideshare.netgoogle.com In processes like the production of cellulose acetate, dilute acetic acid streams are generated. Due to the formation of an azeotrope with water, isopropyl acetate can be used as an entrainer in azeotropic distillation to efficiently separate and recycle the acetic acid. This method is often more energy-efficient than simple rectification. Research has shown that using isopropyl acetate as an extractant can yield acetic acid with a purity close to 100 wt%.

Precursor and Intermediate in Organic Chemical Synthesis

Beyond its function as a solvent, isopropyl acetate is a valuable precursor and intermediate in the synthesis of other organic chemicals. escholarship.orgresearchgate.netfengchengroup.comqust.edu.cn It can serve as a starting material or a reagent in reactions such as esterification and transesterification to produce fine chemicals, pharmaceuticals, and fragrances. qust.edu.cn

Production of Isopropenyl Acetate

Isopropyl acetate and isopropenyl acetate are isomers, meaning they share the same chemical formula (C₅H₁₀O₂) but have different arrangements of atoms. While isopropyl acetate is a significant chemical intermediate, the direct industrial synthesis of isopropenyl acetate from isopropyl acetate is not the standard production pathway.

The established industrial method for producing isopropenyl acetate involves the reaction of acetone (B3395972) with ketene (B1206846), typically in the presence of an acid catalyst. slideshare.net Isopropenyl acetate is itself an important organic compound, commercially significant as the primary precursor to acetylacetone (B45752). slideshare.netgoogle.com It is also used in organic synthesis to prepare other enol acetates and as a comonomer in the production of modified polymer materials. slideshare.net

Table 2: Comparison of Isopropyl Acetate and Isopropenyl Acetate

Property Isopropyl Acetate Isopropenyl Acetate
IUPAC Name Propan-2-yl acetate Prop-1-en-2-yl acetate
CAS Number 108-21-4 108-22-5
Common Synthesis Route Esterification of acetic acid and isopropanol (B130326) chemicalbook.inslideshare.net Reaction of acetone and ketene slideshare.net
Primary Industrial Use Solvent for coatings, inks, adhesives escholarship.orgslideshare.netqust.edu.cn Precursor for acetylacetone slideshare.netgoogle.com
Boiling Point 88.6 °C 97 °C slideshare.net
Molecular Structure CH₃COOCH(CH₃)₂ CH₃COOC(CH₃)=CH₂

Synthesis of Fine Chemicals

Isopropyl acetate serves a dual role in the synthesis of fine chemicals, acting as both a versatile solvent and a key reactant. aiche.orgumass.edu Its excellent solvency for a wide range of organic compounds and resins makes it a preferred medium for various chemical reactions, including esterification, transesterification, and acetylation for producing pharmaceuticals, fragrances, and other fine chemicals. aiche.orgfigshare.com

As a reactant, isopropyl acetate is particularly valuable in transesterification reactions. In these processes, the isopropyl group of the ester is exchanged with another alcohol, or the acetate group is transferred. This method is an important pathway for creating new esters, which are significant intermediates and products in the fine chemical sector.

A notable application is in the production of specialty esters. For instance, isopropyl acetate undergoes transesterification with specific alcohols to yield higher-value esters used in various formulations. One documented example is the reactive distillation process involving the transesterification of isopropyl acetate and 2,2,3,3,4,4,4-heptafluorobutanol to produce 2,2,3,3,4,4,4-heptafluorobutyl acetate. researchgate.net This fluorinated ester has applications in the formulation of non-aqueous electrolytes and ultraviolet light-absorbing oligomers. researchgate.net Another example is the transesterification with methanol (B129727) to produce isopropyl alcohol and methyl acetate, demonstrating its utility in shifting chemical equilibria to favor desired products. dntb.gov.ua

The following table summarizes key reaction types where isopropyl acetate is utilized in fine chemical synthesis:

Reaction TypeRole of Isopropyl AcetateProduct Class ExamplesReference
EsterificationSolventPharmaceuticals, Fragrances aiche.org
AcetylationSolventChemical Intermediates aiche.org
TransesterificationReactant/SolventSpecialty Esters (e.g., Fluorinated Esters), Alcohols researchgate.netdntb.gov.ua

Process Integration and Design in Large-Scale Production

The large-scale production of isopropyl acetate, typically through the esterification of isopropanol and acetic acid, presents unique challenges, primarily due to the formation of azeotropes (mixtures with a constant boiling point) involving water, isopropanol, and the product itself. google.comdoi.org Overcoming these separation hurdles is a key focus in process design to achieve high-purity isopropyl acetate efficiently.

Design of Reaction Vessels and Separation Units

Modern production facilities increasingly integrate reaction and separation into a single unit, a technique known as reactive distillation (RD), to enhance efficiency. researchgate.net This approach drives the reversible esterification reaction forward by continuously removing products from the reaction zone. doi.org

Several advanced reactive distillation configurations have been designed and implemented for isopropyl acetate synthesis:

Reactive Distillation (RD): A standard RD column combines the reactor and distillation column. However, for isopropyl acetate, a simple RD setup is often insufficient to produce a high-purity product due to the presence of a minimum-boiling ternary azeotrope. researchgate.netresearchgate.net To handle this, the overhead product from the RD column is typically sent to a decanter to separate the organic and aqueous phases. doi.org

Semi-Batch Reactive Distillation (SBRD): This design involves the continuous feeding of one reactant (e.g., acetic acid) during the batch process. aiche.org SBRD has been shown to be a more efficient process than standard batch reactive distillation, as it can overcome limitations caused by azeotropes and improve the separation of the product from water. aiche.orgacs.org This method can reduce the loss of isopropanol and avoid the need for total reflux of the organic distillate, leading to a 20% higher production efficiency compared to conventional batch reactive distillation. umass.eduacs.org

Reactive and Extractive Distillation (RED): In this process, a high-boiling solvent (entrainer) is added to the reactive distillation column to alter the relative volatilities of the components, simplifying the separation. researchgate.net This technique has been successfully applied to achieve isopropyl acetate purity of 99.5%. researchgate.netresearchgate.net

Membrane Reactors: These reactors integrate a membrane for the selective removal of a product, such as water, from the reaction mixture. iitr.ac.in This continuous removal shifts the reaction equilibrium, driving it towards higher conversion of reactants. iitr.ac.inslideshare.net Tubular reactors with pervaporation membranes are a configuration studied for this purpose. iitr.ac.in

The separation train for purifying the crude isopropyl acetate often involves a series of distillation columns to remove water, unreacted alcohols, and other by-products. google.comgoogle.com A typical process might involve a primary reactive distillation column, followed by a decanter, and then one or more subsequent distillation columns to achieve the final desired purity. doi.orggoogle.com

The table below outlines different reactor and separation designs for isopropyl acetate production.

Process DesignKey FeaturesAdvantagesReference
Reactive Distillation (RD)Combines reaction and distillation in one unit; often paired with a decanter.Breaks reaction equilibrium, increases conversion. doi.org
Semi-Batch RD (SBRD)Continuous side-feed of a reactant (acetic acid).Higher efficiency (20%+), overcomes azeotropes, reduces reactant loss. umass.eduacs.org
Reactive-Extractive Distillation (RED)Uses a solvent to facilitate separation.Achieves high purity (99.5%). researchgate.netresearchgate.net
Membrane ReactorUses a semi-permeable membrane to remove a product (e.g., water).Overcomes equilibrium limitations, potential for energy savings. iitr.ac.inslideshare.net
Multi-Column DistillationA series of distillation columns for purification.Effective separation of multi-component azeotropic mixtures. google.comgoogle.com

Optimization of Resource Utilization and Energy Efficiency

Energy consumption is a major cost factor in the large-scale production of isopropyl acetate, primarily due to the energy-intensive distillation steps. tandfonline.com Consequently, significant research has focused on optimizing energy and resource use.

Key optimization strategies include:

Advanced Process Configurations: The development of enhanced RD processes like Reactive-Extractive Distillation (RED), Reactive-Extractive Dividing Wall Column (REDWC), and RED coupled with Pervaporation (REDPV) has shown significant potential for reducing costs and environmental impact. researchgate.net Compared to a standard RD process, the RED process can lower the total annual cost (TAC) by 42.69% and gas emissions by 49.82%. The REDWC design offers even greater reductions of 45.06% in TAC and 52.93% in gas emissions. researchgate.net

Heat Integration: Pinch technology and the design of sophisticated heat exchanger networks are employed to maximize heat recovery within the plant. figshare.comtandfonline.com By matching hot process streams with cold ones, the need for external heating and cooling utilities is minimized. Optimized heat exchange networks have demonstrated the potential to reduce both hot and cold utility energy consumption by 10%. figshare.comtandfonline.com

Feedstock Considerations: While pure reactants are ideal, industrial processes often use commercial-grade feeds. Studies have shown that using impure, azeotropic feeds of isopropanol can increase the total annual costs by 5-8% compared to using pure feeds, highlighting a trade-off between raw material cost and processing energy. scribd.com A process has also been developed to utilize dilute propylene (B89431) from refinery off-gas as a low-cost feedstock. google.com

The following table presents data on the economic and environmental benefits of different optimized process designs for isopropyl acetate production.

Note: Reductions are in comparison to a conventional Reactive Distillation (RD) process.

Environmental Considerations in the Life Cycle of Isopropyl Acetate Excluding Ecotoxicity and Safety

Atmospheric Degradation Pathways

Once released into the atmosphere, isopropyl acetate (B1210297) is subject to degradation through various chemical and physical processes.

The primary atmospheric degradation pathway for vapor-phase isopropyl acetate is its reaction with photochemically-produced hydroxyl (OH) radicals. nih.govechemi.com This reaction is a significant factor in determining the atmospheric lifetime of the compound. tandfonline.com The rate constant for this vapor-phase reaction has been determined to be 3.4 x 10⁻¹² cm³/molecule-sec at 25°C. echemi.com This corresponds to an atmospheric half-life of approximately 4.6 to 4.7 days, assuming an average atmospheric hydroxyl radical concentration of 5 x 10⁵ radicals per cm³. nih.govechemi.com Other studies have reported similar rate constants, with one experiment determining a value of (3.72 ± 0.29) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 296 K. tandfonline.com Another study calculated a half-life of 3.073 days for the photochemical removal of isopropyl acetate by hydroxyl radicals. oecd.org

The oxidation process involves the abstraction of a hydrogen atom from the isopropyl acetate molecule by the hydroxyl radical. researchgate.netacs.org This leads to the formation of various oxidation products. Studies have identified the main products of this OH-induced oxidation to be acetic anhydride, acetone (B3395972), and acetic acid. researchgate.netacs.org The presence of the ester functional group in isopropyl acetate promotes the abstraction of a hydrogen atom from the carbon atom in the alpha-position to the oxygenated function. researchgate.netacs.org

Based on its reactivity with hydroxyl radicals, isopropyl acetate is classified as having a low photochemical reactivity potential. nih.govechemi.com In smog chamber studies, its relative photo-oxidation rate was found to be 0.4 times less reactive than toluene. echemi.com

Table 1: Atmospheric Degradation Data for Isopropyl Acetate

ParameterValueSource(s)
OH Radical Reaction Rate Constant 3.4 x 10⁻¹² cm³/molecule-sec at 25°C echemi.com
(3.72 ± 0.29) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 296 K tandfonline.com
(3.12 ± 0.29) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 295 K tandfonline.com
Estimated Atmospheric Half-life ~4.6 - 4.7 days nih.govechemi.com
3.073 days oecd.org
Primary Photo-oxidation Products Acetic anhydride, Acetone, Acetic acid researchgate.netacs.org

Isopropyl acetate is expected to volatilize rapidly from water and moist soil surfaces into the atmosphere. nih.govgu.se This is due to its Henry's Law constant, which has been reported as 2.78 x 10⁻⁴ atm-m³/mol at 25°C. nih.govechemi.com Based on this value, the estimated volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) is approximately 6 hours. echemi.comgu.se For a model lake, the estimated volatilization half-life is about 5 days. echemi.comoecd.org The potential for volatilization from dry soil surfaces also exists, driven by its vapor pressure of 60.4 mm Hg at 25°C. nih.govechemi.com

Photo-oxidation by Hydroxyl Radicals

Aquatic and Terrestrial Fate

When released into water or soil, isopropyl acetate undergoes several processes that determine its environmental persistence and distribution.

Isopropyl acetate can undergo hydrolysis in water, breaking down into isopropanol (B130326) and acetic acid. chemicalbook.inwikipedia.org The rate of this hydrolysis is pH-dependent. oecd.org An estimated base-catalyzed second-order hydrolysis rate constant is 9.1 x 10⁻² L/mol-sec. nih.govechemi.com This corresponds to a half-life of 2.4 years at a neutral pH of 7 and a significantly shorter half-life of 88 days at a pH of 8. nih.govechemi.comoecd.org Another estimate suggests a hydrolysis half-life of 8.4 years at 25°C and pH 7. chemicalbook.in Hydrolysis is generally not considered a rapid degradation process except under basic conditions (pH > 9). gu.se

Table 2: Hydrolysis Half-life of Isopropyl Acetate

pHTemperatureEstimated Half-lifeSource(s)
725°C2.4 years nih.govechemi.comoecd.org
725°C8.4 years chemicalbook.in
825°C88 days nih.govechemi.comoecd.org

Isopropyl acetate is considered to be readily biodegradable under aerobic conditions. oecd.orgchemos.de In a screening test using a settled sewage seed, isopropyl acetate at a concentration of 2.5 ppm showed a 5-day Biochemical Oxygen Demand (BOD) of 12.7%, which increased to 40% after 10 days and 49.1% after 40 days. nih.gov Using a settled domestic wastewater seed, it exhibited a 5-day BOD of 61%, which rose to 72%, 74%, and 76% after 10, 15, and 20 days, respectively. nih.gov When the same test was conducted in synthetic seawater, the BOD values were lower, indicating a slower degradation rate in saline environments. nih.gov

Due to its high water solubility and an estimated Koc (soil organic carbon-water (B12546825) partitioning coefficient) value of 15, isopropyl acetate is expected to have very high mobility in soil. nih.govechemi.com This suggests it is not likely to adsorb significantly to suspended solids and sediment in water. nih.gov

Hydrolysis in Aqueous Environments

Green Chemistry Principles in Isopropyl Acetate Production

In recent years, there has been a growing focus on developing more sustainable and environmentally friendly methods for producing isopropyl acetate, aligning with the principles of green chemistry. datavagyanik.com These efforts aim to reduce energy consumption, minimize waste, and utilize renewable resources.

One of the key areas of research is the use of enzymatic synthesis. slideshare.net The use of immobilized lipases as biocatalysts for the esterification of isopropanol and acetic acid offers several advantages, including mild reaction conditions and high selectivity. slideshare.netnih.gov For example, a purified lipase (B570770) from Bacillus cereus immobilized on silica (B1680970) has been successfully used for the synthesis of isopropyl acetate. nih.govresearchgate.net This method avoids the use of strong acid catalysts, which are common in conventional production and can lead to environmental issues. chemicalbook.in

Process intensification techniques are also being explored to make the production of isopropyl acetate more efficient and sustainable. Methods like reactive distillation, particularly semibatch reactive distillation, have been shown to improve production efficiency and reduce the need for additional entrainers. slideshare.netacs.org Hybrid processes, such as reactive-extractive distillation, have demonstrated significant reductions in total annual costs and gas emissions compared to traditional reactive distillation. researchgate.net Furthermore, manufacturers are investing in the development of bio-based feedstocks, such as bio-derived acetic acid and isopropanol, to reduce the carbon footprint of isopropyl acetate production. datavagyanik.com These sustainable initiatives are positioning isopropyl acetate as a preferred solvent in the move towards more eco-friendly industrial operations. datavagyanik.com

Atom Economy in Synthesis

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. A higher atom economy signifies a more sustainable process with less waste generation.

The synthesis of isopropyl acetate can be achieved through several routes, with the most common being the Fischer esterification of isopropanol with acetic acid and the direct addition of acetic acid to propylene (B89431). The atom economy of these two processes differs significantly.

Fischer Esterification: This traditional method involves the reaction of isopropanol and acetic acid, typically in the presence of an acid catalyst, to produce isopropyl acetate and water. slideshare.net

Reaction: C₃H₈O (Isopropanol) + C₂H₄O₂ (Acetic Acid) ⇌ C₅H₁₀O₂ (Isopropyl Acetate) + H₂O (Water)

Molecular Weights:

Isopropanol: 60.10 g/mol

Acetic Acid: 60.05 g/mol

Isopropyl Acetate: 102.13 g/mol

Water: 18.02 g/mol

Atom Economy Calculation:

[Mass of Isopropyl Acetate / (Mass of Isopropanol + Mass of Acetic Acid)] x 100

[102.13 / (60.10 + 60.05)] x 100 = 85.0%

Direct Addition Reaction: A more modern and greener alternative is the direct one-step addition of acetic acid to propylene. researchgate.net This process is considered a green atom economic technology because it incorporates all the atoms of the reactants into the final product. researchgate.net

Reaction: C₃H₆ (Propylene) + C₂H₄O₂ (Acetic Acid) ⇌ C₅H₁₀O₂ (Isopropyl Acetate)

Molecular Weights:

Propylene: 42.08 g/mol

Acetic Acid: 60.05 g/mol

Isopropyl Acetate: 102.13 g/mol

Atom Economy Calculation:

[Mass of Isopropyl Acetate / (Mass of Propylene + Mass of Acetic Acid)] x 100

[102.13 / (42.08 + 60.05)] x 100 = 100%

The following table summarizes the atom economy for these primary synthesis routes.

Synthesis RouteReactantsProductsByproductsAtom Economy (%)
Fischer EsterificationIsopropanol, Acetic AcidIsopropyl AcetateWater85.0%
Direct AdditionPropylene, Acetic AcidIsopropyl AcetateNone100%

Use of Environmentally Benign Catalysts

The selection of a catalyst is crucial for developing greener chemical processes. Traditional synthesis of isopropyl acetate often relies on homogeneous mineral acids like sulfuric acid, which are corrosive, difficult to separate from the reaction mixture, and generate significant waste. researchgate.net Research has focused on developing environmentally benign catalysts that are typically solid and can be easily recovered and reused, minimizing waste and energy consumption. researchgate.netiupac.org

Heterogeneous Solid Acid Catalysts: Solid acid catalysts are a leading alternative to liquid acids. Their primary advantages include ease of separation from the product stream, reusability, and often milder reaction conditions.

Ion-Exchange Resins: Macroporous ion-exchange resins, such as Amberlyst-15 and Indion 140, have been effectively used as catalysts for the esterification of acetic acid with isopropanol. mdpi.comdntb.gov.uaresearchgate.net Studies have investigated the effects of temperature, reactant molar ratio, and catalyst loading to optimize the synthesis. dntb.gov.uaresearchgate.net For example, using the Indion 140 catalyst, the forward and backward activation energies were found to be 53,459 J/mol and 54,748 J/mol, respectively. dntb.gov.ua With Amberlyst-35, a maximum equilibrium yield of 78% for a related ester was achieved under optimized conditions. mdpi.com

Zeolites and Molecular Sieves: Zeolites like H-Beta and H-Mordenite are used as shape-selective and reusable catalysts. rsc.org They offer a high surface area and defined pore structures that can enhance catalytic activity and selectivity. iupac.org

Other Solid Acids: Lanthanum dodecyl sulfate (B86663) (LDDS) has been identified as a highly active and water-tolerant Lewis acid catalyst for esterification, providing high conversion rates and representing an environmentally benign option. scielo.br

Enzymatic Catalysts (Biocatalysts): Enzymes, particularly lipases, offer a highly selective and sustainable route for isopropyl acetate synthesis. slideshare.net Biocatalysis operates under mild conditions of temperature and pressure, reducing energy demand. slideshare.net

Immobilized Lipases: Lipases, such as those from Bacillus cereus, can be immobilized on solid supports like silica. nih.govresearchgate.netnih.gov This immobilization allows for easy recovery and reuse of the enzyme for multiple reaction cycles. nih.gov Research has shown that using immobilized Bacillus cereus lipase can achieve a maximum conversion of 97% for ester synthesis. nih.gov The immobilized enzyme demonstrated good reusability, retaining over 50% of its activity after six cycles. researchgate.net

The following table provides a summary of research findings on various environmentally benign catalysts used in the synthesis of isopropyl acetate.

Catalyst TypeSpecific CatalystKey Findings/Reaction ConditionsReference
Enzymatic (Biocatalyst)Immobilized Bacillus cereus LipaseAchieved 97% maximum conversion in n-heptane at 55°C. Reusable for 6 cycles with >50% yield. nih.gov
Heterogeneous Solid AcidIon-Exchange Resin (Indion 140)Used for esterification of acetic acid and isopropanol at temperatures between 333.15 K and 363.15 K. dntb.gov.ua
Heterogeneous Solid AcidIon-Exchange Resin (Amberlyst-15)Achieved 33% conversion of acetic acid in 3 hours at 343 K with a 1:3 molar ratio. researchgate.net
Heterogeneous Solid AcidLanthanum Dodecyl Sulfate (LDDS)Used for isopropyl chloroacetate (B1199739) synthesis, achieving 98.3% conversion. Noted as an environmentally benign, water-tolerant Lewis acid. scielo.br
Heterogeneous Solid AcidZeolite (H-Beta)Demonstrated 94% phenol (B47542) conversion and 56% selectivity towards a related product (DIPP) with over 25 hours of stability. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.